molecular formula C9H10ClNO B1438388 (S)-6-Chlorochroman-4-amine CAS No. 1018978-87-4

(S)-6-Chlorochroman-4-amine

Cat. No. B1438388
M. Wt: 183.63 g/mol
InChI Key: DLMNYSHJWHCTOD-QMMMGPOBSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is a reactant, product, or catalyst.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Advanced Oxidation Processes (AOPs) have proven effective for the mineralization of nitrogen-containing compounds, including aromatic and aliphatic amines, which are prevalent in agricultural, textile, and chemical industries. These compounds are resistant to conventional degradation processes. AOPs, including ozone and Fenton processes, have shown significant promise in degrading amines by targeting the nitrogen atoms, demonstrating their potential in addressing water pollution challenges. This approach is sensitive to various parameters, such as pH and initial concentration, highlighting the complexity and efficiency of AOPs in environmental remediation (Bhat & Gogate, 2021).

CO2 Capture by Aqueous Amines

Research on aqueous organic amines for CO2 capture focuses on the interactions between carbon dioxide and amines, with computational methods playing a crucial role in understanding these processes. High-level quantum chemical methods have been utilized to study reaction mechanisms, offering insights into designing more efficient carbon capture agents. This area highlights the importance of computational simulations in advancing carbon capture technologies, which is critical for addressing climate change and industrial emissions (Yang et al., 2017).

Amine-Functionalized Metal–Organic Frameworks for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) are gaining attention for their potential in CO2 capture. The incorporation of amino functionalities enhances CO2 sorption capacities, offering a promising avenue for efficient CO2 separation and capture. These MOFs are explored for their applications beyond CO2 capture, including catalysis, demonstrating the versatility and potential of amine-functionalized materials in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Amine-Functionalized Sorbents for PFAS Removal

Amine-containing sorbents have emerged as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphology for PFAS adsorption. The development of such sorbents is critical for mitigating the impact of PFAS, known for their persistence and potential health risks, in water supplies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves identifying areas of ongoing or future research involving the compound. This could include new synthetic methods, new applications, or efforts to improve its safety profile.


I hope this general approach is helpful. If you have more specific questions about analyzing a chemical compound, feel free to ask!


properties

IUPAC Name

(4S)-6-chloro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNYSHJWHCTOD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230940
Record name (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Chlorochroman-4-amine

CAS RN

1018978-87-4
Record name (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018978-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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